EML 425

Histone Acetyltransferase Enzyme Kinetics Non-Competitive Inhibition

Select EML 425 for consistent, substrate-independent p300/CBP catalytic inhibition. Its unique non-competitive mechanism relative to acetyl-CoA ensures reproducible results in metabolic perturbation, nutrient-sensing, or mitochondrial function assays where acetyl-CoA competitor potency varies. Unlike bromodomain probes (e.g., SGC-CBP30), it targets the HAT domain, enabling rigorous functional deconvolution of catalytic vs. reader roles. Demonstrates high selectivity over GCN5/PCAF, providing cleaner phenotypic attribution.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
Cat. No. B607300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML 425
SynonymsEML 425;  EML-425;  EML425.
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O
InChIInChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3
InChIKeyLUGQBJDYUPNAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EML 425 for CBP/p300 Inhibition: Procurement Guide for a Non-Competitive KAT3 Histone Acetyltransferase Inhibitor


EML 425 (also designated as EML425 or Compound 7h) is a reversible, non-competitive, and cell-permeable small-molecule inhibitor of the KAT3 family histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP/CREBBP) [1]. This compound, a benzylidenebarbituric acid derivative, targets the catalytic HAT domain rather than the bromodomain, offering a distinct inhibitory mechanism relative to bromodomain-targeting probes . EML 425 inhibits p300 and CBP with IC50 values of 2.9 μM and 1.1 μM, respectively, and demonstrates marked selectivity against the closely related HAT enzymes GCN5 and PCAF [1]. As an invaluable chemical probe, EML 425 is uniquely suited for studies requiring inhibition of the catalytic acetyltransferase function of p300/CBP without interference from bromodomain-mediated protein interactions .

EML 425 Procurement Rationale: Why Non-Competitive KAT3 HAT Inhibition Cannot Be Substituted with Bromodomain Inhibitors or Acetyl-CoA-Competitive HAT Inhibitors


Generic substitution among p300/CBP-targeting compounds is scientifically unjustified due to fundamental divergence in target domains and inhibitory mechanisms. EML 425 uniquely targets the catalytic histone acetyltransferase (HAT) domain, whereas probes such as SGC-CBP30 and I-CBP112 bind the bromodomain—an epigenetic reader module with a distinct functional role [1]. Consequently, these compounds exert profoundly different biological effects on gene transcription and cellular phenotype, rendering them non-interchangeable [2]. Within the HAT inhibitor class, EML 425 differentiates itself further through a non-competitive mechanism with respect to both acetyl-CoA and histone H3 peptide substrates, in stark contrast to acetyl-CoA-competitive inhibitors like A-485 [3]. This mechanistic distinction translates to differential sensitivity to endogenous substrate fluctuations and distinct target engagement profiles. Furthermore, EML 425 exhibits well-defined selectivity against the KAT2 family enzymes GCN5 and PCAF, a specificity profile not uniformly established across all p300/CBP inhibitors . The evidence presented below quantifies these differentiating features to support informed scientific procurement decisions.

EML 425 Quantitative Differentiation Evidence: Procurement-Ready Comparison Data Against Key Comparators


EML 425 Non-Competitive Inhibition Mechanism: Acetyl-CoA and Histone H3 Peptide Independence Versus A-485 Acetyl-CoA Competition

EML 425 inhibits p300/CBP through a non-competitive mechanism with respect to both acetyl-CoA and histone H3 peptide substrates, enabling binding to both free enzyme and enzyme-substrate complexes with unequal affinity constants [1]. In direct contrast, A-485 is an acetyl-CoA-competitive inhibitor [2]. This mechanistic divergence has practical implications: EML 425's inhibitory potency remains independent of endogenous acetyl-CoA fluctuations, whereas A-485's potency is inherently sensitive to cellular acetyl-CoA concentrations. The non-competitive binding profile also allows EML 425 to inhibit enzyme-substrate complexes that may be pre-formed under physiological conditions.

Histone Acetyltransferase Enzyme Kinetics Non-Competitive Inhibition KAT3 Mechanism of Action

EML 425 KAT3 Catalytic Domain Targeting: HAT Inhibition Versus Bromodomain-Targeting Probes (SGC-CBP30 and I-CBP112)

EML 425 inhibits the catalytic histone acetyltransferase (HAT) domain of p300/CBP, whereas SGC-CBP30 and I-CBP112 are bromodomain inhibitors that block acetyl-lysine recognition rather than the acetyltransferase catalytic activity [1][2]. This domain-targeting distinction produces divergent cellular outcomes. EML 425 induces marked, time-dependent reduction in H4K5 and H3K9 acetylation in U937 cells . In contrast, bromodomain inhibitors do not directly block the acetyltransferase reaction but rather disrupt downstream protein-protein interactions mediated by acetylated lysine recognition [3]. These compounds target distinct molecular events in the p300/CBP signaling cascade and are not functionally interchangeable.

Epigenetics Histone Acetyltransferase Bromodomain Chemical Probe Target Domain Differentiation

EML 425 Paralog Selectivity Within HAT Family: Minimal GCN5/PCAF Activity Versus Broader-Profile HAT Inhibitors

EML 425 exhibits a well-defined paralog selectivity profile within the histone acetyltransferase enzyme family. While it potently inhibits the KAT3 enzymes p300 and CBP (IC50 = 2.9 μM and 1.1 μM, respectively), it displays practically no activity against the closely related KAT2 family enzymes GCN5 (general control non-derepressible 5) and PCAF (p300/CBP-associated factor) [1]. This selectivity profile is experimentally validated and distinguishes EML 425 from earlier-generation HAT inhibitors such as curcumin and anacardic acid, which exhibit broader, less-selective HAT inhibition profiles .

Selectivity Profiling KAT2 KAT3 GCN5 PCAF Off-Target Activity

EML 425 Cell Permeability and Cellular Target Engagement: Acetylation Reduction in U937 Cells

EML 425 demonstrates validated cell permeability and cellular target engagement, inducing a marked and time-dependent reduction in the acetylation of lysine residues H4K5 and H3K9 in U937 cells . This cellular activity confirms that EML 425 penetrates the cell membrane and engages its intended intracellular targets, producing a measurable pharmacodynamic response. The compound is described as 'endowed with good cell permeability' in the original discovery publication [1].

Cell Permeability Cellular Activity Histone Acetylation Target Engagement U937 Cells

EML 425 Optimal Application Scenarios: Procurement-Guided Research Use Cases Based on Differentiating Evidence


Mechanistic Studies of KAT3 HAT Catalytic Activity Independent of Acetyl-CoA Fluctuations

EML 425 is the preferred choice for experiments where endogenous acetyl-CoA levels may vary (e.g., metabolic perturbation studies, nutrient-sensing pathway investigations, or mitochondrial function assays). Its non-competitive mechanism with respect to acetyl-CoA ensures consistent target inhibition regardless of substrate concentration fluctuations [1]. In contrast, acetyl-CoA-competitive inhibitors like A-485 exhibit potency that is inherently dependent on cellular acetyl-CoA levels, introducing an undesirable experimental variable [2]. For this application, EML 425 provides more reproducible and interpretable results.

KAT3-Specific HAT Inhibition with Minimal KAT2 Family Cross-Reactivity

EML 425 is ideally suited for studies requiring selective interrogation of KAT3 (p300/CBP) catalytic function without confounding effects from KAT2 family enzymes (GCN5/PCAF). The compound exhibits potent inhibition of p300 and CBP while being practically inactive against GCN5 and PCAF . This selectivity profile enables cleaner attribution of observed phenotypes specifically to p300/CBP acetyltransferase activity, an advantage over broader-spectrum HAT inhibitors like curcumin and anacardic acid .

Cell-Based Histone Acetylation Studies with Validated Cellular Permeability

EML 425 is appropriate for cell-based assays requiring direct inhibition of histone acetyltransferase catalytic activity. The compound has demonstrated validated cell permeability and induces time-dependent reduction in H4K5 and H3K9 acetylation in U937 cells, confirming intracellular target engagement . Researchers conducting histone acetylation profiling, chromatin immunoprecipitation (ChIP) studies, or gene expression analyses dependent on p300/CBP HAT activity should prioritize EML 425 for its proven cellular activity.

Functional Dissection of HAT Catalytic Activity Versus Bromodomain Reader Function

EML 425 serves as an essential tool for experiments designed to distinguish between the catalytic acetyltransferase function of p300/CBP and their bromodomain-mediated reader functions. Since bromodomain inhibitors (e.g., SGC-CBP30, I-CBP112) target a distinct domain and elicit different biological outcomes [3], EML 425 enables researchers to specifically interrogate the contribution of catalytic acetylation activity to a given phenotype. Parallel use of EML 425 with bromodomain probes allows for rigorous functional deconvolution of p300/CBP domain-specific roles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for EML 425

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.